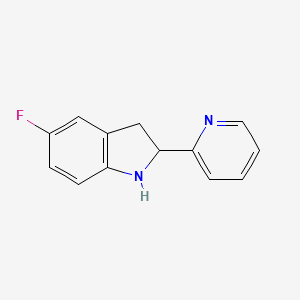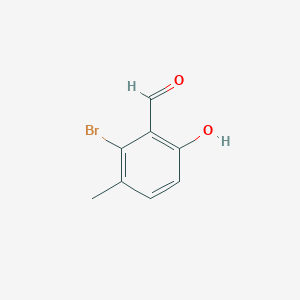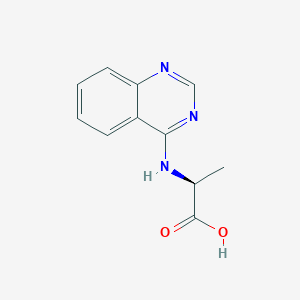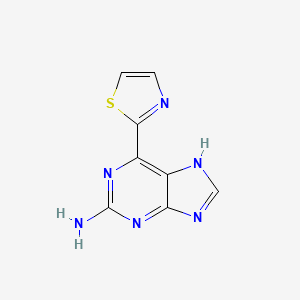
4-Bromo-1-(trimethylsilyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(trimetilsilil)-1H-pirazol es un compuesto orgánico heterocíclico que contiene tanto grupos bromo como trimetilsilil unidos a un anillo de pirazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Bromo-1-(trimetilsilil)-1H-pirazol típicamente implica la bromación de 1-(trimetilsilil)-1H-pirazol. Esto se puede lograr utilizando bromo o N-bromosuccinimida (NBS) como agente bromante en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente inerte como diclorometano o cloroformo a bajas temperaturas para asegurar la bromación selectiva en la posición deseada en el anillo de pirazol.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 4-Bromo-1-(trimetilsilil)-1H-pirazol no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, el solvente y la concentración del agente bromante, para lograr altos rendimientos y pureza a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Bromo-1-(trimetilsilil)-1H-pirazol puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento cruzado, como las reacciones de Suzuki o Heck, para formar nuevos enlaces carbono-carbono.
Reacciones de Reducción: El átomo de bromo se puede reducir a un átomo de hidrógeno utilizando agentes reductores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Típicamente se llevan a cabo en solventes apróticos polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) con una base como carbonato de potasio (K2CO3).
Reacciones de Acoplamiento: A menudo se realizan en presencia de un catalizador de paladio y una base, como fosfato de potasio (K3PO4), en solventes como tolueno o etanol.
Reacciones de Reducción: Se llevan a cabo utilizando gas hidrógeno y un catalizador de paladio en un solvente inerte como etanol o metanol.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen varios pirazoles sustituidos dependiendo del nucleófilo utilizado.
Reacciones de Acoplamiento: Los productos son típicamente pirazoles biarílicos o aril-alquílicos.
Reacciones de Reducción: El producto principal es 1-(trimetilsilil)-1H-pirazol.
Aplicaciones Científicas De Investigación
4-Bromo-1-(trimetilsilil)-1H-pirazol tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Química Medicinal: Se investiga su potencial como bloque de construcción en el desarrollo de fármacos.
Ciencia de los Materiales: Se explora su uso en la síntesis de nuevos materiales con propiedades únicas.
Catálisis: Se estudia su posible papel como ligando en reacciones catalíticas.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-1-(trimetilsilil)-1H-pirazol depende de la reacción o aplicación específica. En las reacciones de sustitución, el átomo de bromo actúa como grupo saliente, permitiendo que los nucleófilos ataquen el anillo de pirazol. En las reacciones de acoplamiento, el compuesto participa en la formación de nuevos enlaces carbono-carbono a través de mecanismos catalizados por paladio.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Bromo-1-(trimetilsilil)-1H-pirrolo[2,3-b]piridina
- 4-Bromo-1-(trimetilsilil)-1H-indol
Unicidad
4-Bromo-1-(trimetilsilil)-1H-pirazol es único debido a la presencia de grupos bromo y trimetilsilil en el anillo de pirazol, lo que le confiere una reactividad y estabilidad distintas en comparación con otros compuestos similares. Esto lo convierte en un intermedio valioso en diversas aplicaciones sintéticas.
Propiedades
Número CAS |
189332-04-5 |
|---|---|
Fórmula molecular |
C6H11BrN2Si |
Peso molecular |
219.15 g/mol |
Nombre IUPAC |
(4-bromopyrazol-1-yl)-trimethylsilane |
InChI |
InChI=1S/C6H11BrN2Si/c1-10(2,3)9-5-6(7)4-8-9/h4-5H,1-3H3 |
Clave InChI |
SUTUNURRCQYSQO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)




![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)


![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)



